molecular formula C13H12ClNO2S B1419994 Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate CAS No. 1094398-54-5

Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate

Cat. No.: B1419994
CAS No.: 1094398-54-5
M. Wt: 281.76 g/mol
InChI Key: DMCPFFWUXAVYJB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H12ClNO2S and its molecular weight is 281.76 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate is a thiophene-based compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H12ClN O2S
  • Molecular Weight : 281.76 g/mol
  • Structural Features : The compound features a thiophene ring with an amino group at the 3-position, a carboxylate ester at the 2-position, and a chlorophenyl substituent at the 5-position. These structural elements contribute to its biological activity.

This compound exhibits its biological effects through various mechanisms:

  • Target Interactions : The compound interacts with multiple biological targets, influencing various biochemical pathways. It has been shown to modulate enzyme activities and affect cell signaling pathways.
  • Biochemical Pathways : Thiophene derivatives, including this compound, are known to influence pathways related to apoptosis, cell proliferation, and inflammation. They may act as inhibitors or activators of specific enzymes involved in these processes.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity :
    • Studies indicate that thiophene derivatives can inhibit cancer cell proliferation. This compound has shown potential cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
    • IC50 Values : In vitro studies have reported IC50 values indicating effective concentrations for inhibiting cell growth:
      • MCF-7: IC50 = 0.10 µM
      • HepG2: IC50 = 14.9 µM .
  • Antimicrobial Activity :
    • The compound exhibits antimicrobial properties by inhibiting the growth of certain microbial species. This activity is attributed to its ability to disrupt microbial enzymatic functions.
  • Anti-inflammatory Effects :
    • This compound has been implicated in anti-inflammatory mechanisms, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against various pathogens.
Showed significant cytotoxicity against MCF-7 and HepG2 cell lines with low IC50 values.
Highlighted the compound's potential as an anti-inflammatory agent through modulation of inflammatory pathways.

Properties

IUPAC Name

ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCPFFWUXAVYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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